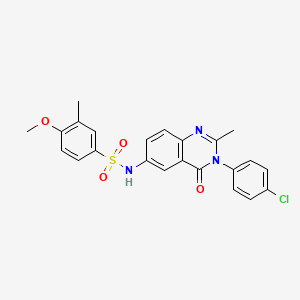
N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H20ClN3O4S and its molecular weight is 469.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
The compound can be characterized by its unique structure, which includes a quinazoline core substituted with a chlorophenyl group and a sulfonamide moiety. Its molecular formula is C19H20ClN3O3S, with a molecular weight of approximately 393.89 g/mol. The presence of the sulfonamide group is crucial for its biological activity, often enhancing solubility and bioavailability.
Antimicrobial Activity
Research has indicated that compounds similar to N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide exhibit antimicrobial properties. For instance, sulfonamides are known for their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies have demonstrated that modifications to the quinazoline structure can enhance antibacterial potency, making this compound a candidate for further investigation in antibiotic development .
Anticancer Potential
The quinazoline scaffold is recognized for its anticancer properties. Several derivatives have shown efficacy against different cancer cell lines by inhibiting key enzymes involved in cancer progression. The specific compound discussed has been evaluated for its ability to induce apoptosis in cancer cells, likely through the inhibition of cell proliferation pathways .
Anti-inflammatory Effects
Sulfonamides are also noted for their anti-inflammatory properties. The compound's structure suggests potential inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory response. Research into related compounds has shown promise in reducing inflammation in various models, indicating that this compound could be explored as a therapeutic agent for inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the quinazoline core through cyclization reactions and subsequent functionalization to introduce the sulfonamide group.
Synthetic Route Overview:
- Formation of Quinazoline Core : Starting from 2-aminoaryl ketones and appropriate aldehydes.
- Introduction of Sulfonamide Group : Reaction with sulfonyl chlorides under basic conditions.
- Final Modifications : Alkylation or acylation to achieve desired substitutions.
Case Studies and Research Findings
Several studies have documented the biological effects of similar compounds:
Propriétés
IUPAC Name |
N-[3-(4-chlorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O4S/c1-14-12-19(9-11-22(14)31-3)32(29,30)26-17-6-10-21-20(13-17)23(28)27(15(2)25-21)18-7-4-16(24)5-8-18/h4-13,26H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQWBTXPGQEETP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













